N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide
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Overview
Description
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that belongs to the class of phenylpiperazines This compound is characterized by the presence of a piperazine ring, a sulfonyl group, and a naphthalen-2-yloxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the phenylpiperazine intermediate: This step involves the reaction of 4-methylpiperazine with a suitable phenyl derivative under controlled conditions.
Introduction of the sulfonyl group: The phenylpiperazine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Attachment of the naphthalen-2-yloxy moiety: The final step involves the reaction of the sulfonylated phenylpiperazine with a naphthalen-2-yloxy derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques used in industrial production include:
Batch reactors: For controlled reaction conditions and scalability.
Continuous flow reactors: For efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:
Enzyme inhibition: The compound can inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor binding: It can bind to specific receptors, triggering a cascade of cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine
- 5-[2-Ethoxy-5[(4-methylpiperazin-1-yl)sulfonyl]phenyl]-1-methyl-3-(2-methylpropyl)-6,7-dihydro-1H-pyrazol[4,3-d]pyrimidin-7-one
Uniqueness
N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C23H25N3O4S |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-naphthalen-2-yloxyacetamide |
InChI |
InChI=1S/C23H25N3O4S/c1-25-12-14-26(15-13-25)31(28,29)22-10-7-20(8-11-22)24-23(27)17-30-21-9-6-18-4-2-3-5-19(18)16-21/h2-11,16H,12-15,17H2,1H3,(H,24,27) |
InChI Key |
VNXXJPSZWPOZPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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